Modified DNA Sequence Selectivity Versus Nogalamycin and Arugomycin
Decilorubicin displays a qualitatively modified DNA sequence selectivity compared to nogalamycin, arugomycin, and viriplanin A. DNase I footprinting experiments show that while nogalamycin preferentially binds alternating purine-pyrimidine regions, the pattern induced by decilorubicin, which possesses charged groups at both ends of the aglycone, differs in many details . This finding was confirmed using DNase II .
| Evidence Dimension | DNA binding pattern (sequence selectivity) |
|---|---|
| Target Compound Data | Differing pattern of nuclease protection compared to nogalamycin; charged groups at both ends of the aglycone |
| Comparator Or Baseline | Nogalamycin: binds preferentially to alternating purine-pyrimidine regions. Arugomycin and viriplanin A: produce similar but less potent patterns. |
| Quantified Difference | Qualitative difference in footprinting pattern; exact KD or IC50 values for sequence selectivity difference not reported in available literature. |
| Conditions | DNase I footprinting on multiple DNA fragments; confirmed with DNase II. Drug concentrations not specified in retrievable abstract. |
Why This Matters
This altered sequence selectivity means decilorubicin targets a distinct set of genomic loci, making it a unique tool for gene-targeted studies where standard anthracyclines would produce different off-target profiles.
- [1] Fox KR. Footprinting studies on the interactions of nogalamycin, arugomycin, decilorubicin and viriplanin with DNA. Anticancer Drug Des. 1988 Dec;3(3):157-68. View Source
